![molecular formula C7H5N3O2 B6326638 Benzo[1,2,5]oxadiazole-5-carboxylic acid amide CAS No. 1344682-47-8](/img/structure/B6326638.png)
Benzo[1,2,5]oxadiazole-5-carboxylic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[1,2,5]oxadiazole-5-carboxylic acid, also known as 2,1,3-Benzoxadiazole-5-carboxylic acid, is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has an empirical formula of C7H4N2O3 and a molecular weight of 164.12 .
Synthesis Analysis
A facile synthesis route to carboxyimidamide-substituted benzoxadiazoles and related derivatives has been developed . A total of 25 derivatives were synthesized and evaluated for antileishmanial activity . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of Benzo[1,2,5]oxadiazole-5-carboxylic acid consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including Benzo[1,2,5]oxadiazole-5-carboxylic acid, have shown favorable oxygen balance and positive heat of formations . They have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
Benzo[1,2,5]oxadiazole-5-carboxylic acid has a melting point of 157-160 °C . Its SMILES string is OC(=O)c1ccc2nonc2c1 . It is classified as non-combustible solids .科学研究应用
Benzo[1,2,5]oxadiazole-5-carboxylic acid amide has a variety of applications in scientific research. It has been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. It has also been used as a building block for the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles. This compound has also been used to study the structure and function of proteins and enzymes. Additionally, this compound has been used in the synthesis of materials for use in drug delivery systems.
作用机制
Target of Action
Benzo[c][1,2,5]oxadiazole-5-carboxamide, also known as Benzo[1,2,5]oxadiazole-5-carboxylic acid amide, is a novel compound that has been studied for its potential biological activities. The primary target of this compound is PD-L1 , a protein that plays a crucial role in suppressing the immune system .
Mode of Action
The compound interacts with its target, PD-L1, by inhibiting its activity. This inhibition can lead to an increase in the immune response against cancer cells . The exact molecular interactions between the compound and PD-L1 are still under investigation.
Biochemical Pathways
The inhibition of PD-L1 can affect multiple biochemical pathways. Primarily, it can enhance the immune system’s ability to recognize and destroy cancer cells. This is achieved by preventing PD-L1 from suppressing the activity of T cells, a type of white blood cell that plays a key role in immune responses .
Result of Action
The result of the compound’s action is a potential enhancement of the body’s immune response against cancer cells. By inhibiting PD-L1, the compound may help to prevent the immune system from being suppressed, thereby allowing it to more effectively fight off cancer .
实验室实验的优点和局限性
The advantages of using Benzo[1,2,5]oxadiazole-5-carboxylic acid amide for laboratory experiments include its low cost, ease of synthesis, and its ability to bind to a variety of enzymes and proteins. Additionally, this compound has been found to be non-toxic and has been found to be stable in a variety of conditions. The limitations of using this compound for laboratory experiments include its low solubility in water and its limited ability to interact with other molecules.
未来方向
The future directions of Benzo[1,2,5]oxadiazole-5-carboxylic acid amide research include the development of new synthesis methods, the exploration of new biological and biochemical applications, the development of new drug delivery systems, and the exploration of the potential therapeutic applications of this compound. Additionally, research into the mechanism of action of this compound and its interaction with other molecules could lead to new insights into the biological and biochemical functions of proteins and enzymes. Finally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications.
合成方法
Benzo[1,2,5]oxadiazole-5-carboxylic acid amide can be synthesized in a variety of ways. One of the most common methods is the reaction of 1,2,5-oxadiazole-4-carboxylic acid with an amine. This reaction produces a product with the desired structure. The reaction can be carried out in either aqueous or organic solvent and the product can be isolated by precipitation or extraction. Other methods of synthesis include the reaction of 1,2,5-oxadiazole-4-carboxylic acid with a thiol, the reaction of 1,2,5-oxadiazole-4-carboxylic acid with an aldehyde, and the reaction of 1,2,5-oxadiazole-4-carboxylic acid with a nitrile.
安全和危害
生化分析
Biochemical Properties
Benzo[c][1,2,5]oxadiazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of programmed death-ligand 1 (PD-L1). This compound interacts with PD-L1, a protein involved in the immune checkpoint pathway, which is a target for cancer immunotherapy. The interaction between Benzo[c][1,2,5]oxadiazole-5-carboxamide and PD-L1 inhibits the binding of PD-L1 to its receptor PD-1, thereby enhancing the immune system’s ability to attack cancer cells . Additionally, this compound has been shown to bind to human PD-L1 with high affinity, demonstrating its potential as a potent PD-L1 inhibitor .
Cellular Effects
Benzo[c][1,2,5]oxadiazole-5-carboxamide exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been observed to block the PD-1/PD-L1 interaction, leading to the activation of T-cells and promoting antitumor immunity . This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells. Furthermore, Benzo[c][1,2,5]oxadiazole-5-carboxamide influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall antitumor activity .
Molecular Mechanism
The molecular mechanism of Benzo[c][1,2,5]oxadiazole-5-carboxamide involves its binding interactions with PD-L1. This compound binds to PD-L1 with high affinity, preventing its interaction with PD-1 and thereby blocking the immune checkpoint pathway . This inhibition leads to the activation of T-cells and the promotion of antitumor immunity. Additionally, Benzo[c][1,2,5]oxadiazole-5-carboxamide may also influence gene expression and enzyme activity, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[c][1,2,5]oxadiazole-5-carboxamide have been observed to change over time. This compound exhibits stability under various conditions, maintaining its inhibitory activity against PD-L1 over extended periods In vitro and in vivo studies have shown that Benzo[c][1,2,5]oxadiazole-5-carboxamide retains its antitumor activity over time, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Benzo[c][1,2,5]oxadiazole-5-carboxamide vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and promotes antitumor immunity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Benzo[c][1,2,5]oxadiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound may affect metabolic flux and metabolite levels, contributing to its overall biological activity
Transport and Distribution
The transport and distribution of Benzo[c][1,2,5]oxadiazole-5-carboxamide within cells and tissues are critical for its therapeutic efficacy. This compound is transported across cell membranes and distributed to various tissues, where it exerts its biological effects . Transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic potential .
Subcellular Localization
Benzo[c][1,2,5]oxadiazole-5-carboxamide exhibits specific subcellular localization, which may influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of Benzo[c][1,2,5]oxadiazole-5-carboxamide is essential for optimizing its therapeutic applications.
属性
IUPAC Name |
2,1,3-benzoxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJCWLBFFLOLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

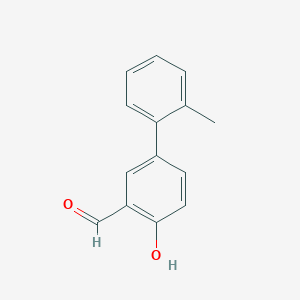


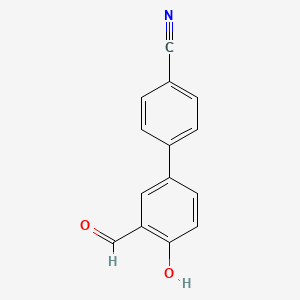
![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)

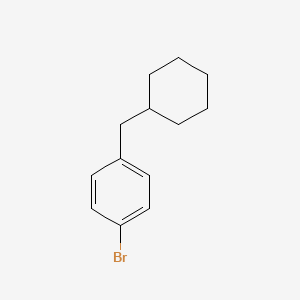

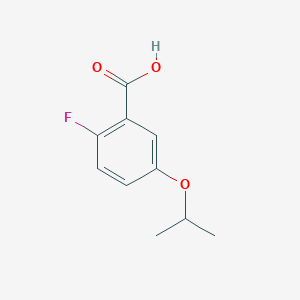
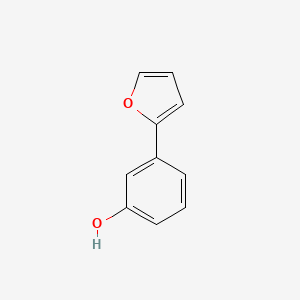

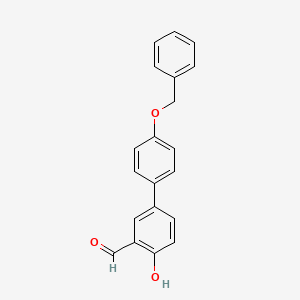
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)
